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Foundational

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(Pyridin-4-yl)azepane Dihydrochloride

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is curr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the pharmacokinetics and pharmacodynamics of 2-(Pyridin-4-yl)azepane dihydrochloride. While the chemical structure is identifiable[1][2], dedicated studies on its absorption, distribution, metabolism, excretion (ADME), mechanism of action, and physiological effects are not present in the accessible scientific domain.

The azepane ring is a recognized scaffold in medicinal chemistry, featured in a variety of pharmaceutical drugs.[3] Research into other azepane-containing derivatives has shown a range of biological activities, including potential as inhibitors of dipeptidyl peptidase 1 (DPP1), protein tyrosine phosphatases (PTPN2/PTPN1), and as histamine H3 receptor ligands.[4][5][6] These studies often include detailed pharmacokinetic and pharmacodynamic profiling of the specific analogues investigated.[4][6]

Furthermore, the pyridine moiety is a common feature in many biologically active compounds, and its influence on physicochemical properties and drug-receptor interactions is an area of active investigation.[7][8][9]

The absence of specific data for 2-(Pyridin-4-yl)azepane dihydrochloride prevents the creation of the requested in-depth technical guide. Such a document would require experimental data from in vitro and in vivo studies to ensure scientific accuracy and integrity.

For researchers interested in this particular molecule, the logical next step would be to initiate preclinical studies to characterize its pharmacokinetic and pharmacodynamic profile. This would involve a series of established experimental workflows.

Hypothetical Framework for Investigation

Should a research program be initiated for 2-(Pyridin-4-yl)azepane dihydrochloride, the following represents a logical, though currently theoretical, framework for its investigation.

Part 1: Physicochemical Characterization

A foundational step would be to determine the fundamental physicochemical properties of 2-(Pyridin-4-yl)azepane dihydrochloride, which are critical for predicting its pharmacokinetic behavior.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale
SolubilityThermodynamic or kinetic solubility assays (e.g., in PBS at various pH)Influences dissolution and absorption.
Lipophilicity (LogP/LogD)Shake-flask method or reverse-phase HPLCPredicts membrane permeability and distribution.[7]
pKaPotentiometric titration or UV-Vis spectroscopyDetermines the ionization state at physiological pH, affecting solubility and receptor binding.
Part 2: In Vitro Pharmacokinetic Profiling (ADME)

In vitro assays are essential for early-stage assessment of a compound's ADME properties, helping to identify potential liabilities and guide further development.[10]

Experimental Workflow: In Vitro ADME Profiling

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Silico) caco2 Caco-2 Permeability Assay ppb Plasma Protein Binding (Equilibrium Dialysis) caco2->ppb Informs Distribution microsomal Microsomal Stability Assay (Liver Microsomes) ppb->microsomal Affects Free Drug for Metabolism cyp_inhibition CYP450 Inhibition Assay (e.g., P450-Glo™) microsomal->cyp_inhibition Identifies Metabolic Pathways transporter Transporter Interaction (In Silico Modeling) cyp_inhibition->transporter Suggests Potential Drug-Drug Interactions

Caption: A hypothetical workflow for in vitro ADME assessment.

Step-by-Step Protocol: Microsomal Stability Assay

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a stock solution of 2-(Pyridin-4-yl)azepane dihydrochloride in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, combine HLM, phosphate buffer (pH 7.4), and the test compound.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Part 3: In Vitro Pharmacodynamic Profiling

The pharmacodynamics of a novel compound describes its effect on the body.[11] The initial steps involve identifying the molecular target(s) and characterizing the dose-response relationship.

Hypothetical Signaling Pathway Interaction

Given the structural motifs, one might hypothesize an interaction with a kinase or a G-protein coupled receptor (GPCR). The following diagram illustrates a generic kinase inhibition pathway.

PD_Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate phosphorylates compound 2-(Pyridin-4-yl)azepane dihydrochloride compound->receptor inhibits atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A generic kinase inhibition signaling pathway.

Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)

  • Target Preparation: Prepare cell membranes or purified receptors known to be modulated by similar chemical scaffolds.

  • Assay Buffer: Use a binding buffer optimized for the specific target receptor.

  • Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of 2-(Pyridin-4-yl)azepane dihydrochloride.

  • Separation: Separate bound from unbound radioligand using rapid filtration.

  • Detection: Quantify the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant).

Part 4: In Vivo Studies

Positive in vitro results would warrant progression to in vivo models to understand the compound's behavior in a whole organism.[10]

Table 2: Initial In Vivo Study Designs

Study TypeAnimal ModelKey Parameters MeasuredRationale
Pharmacokinetics Mouse or RatCmax, Tmax, AUC, t½, BioavailabilityTo determine the ADME profile in a living system.
Preliminary Efficacy Disease-relevant animal modelTarget engagement biomarkers, physiological or behavioral changesTo establish proof-of-concept for the therapeutic hypothesis.
Acute Toxicity Mouse or RatObservation for adverse effects, determination of maximum tolerated dose (MTD)To assess the short-term safety profile.

Conclusion

While a detailed guide on the pharmacokinetics and pharmacodynamics of 2-(Pyridin-4-yl)azepane dihydrochloride cannot be provided at this time due to a lack of specific research, this document outlines a standard, scientifically rigorous approach for its investigation. The azepane and pyridine moieties are of significant interest in medicinal chemistry, and the characterization of this specific compound could yield valuable insights.[12][13][14] The methodologies and frameworks presented here serve as a robust starting point for any research team intending to explore the therapeutic potential of 2-(Pyridin-4-yl)azepane dihydrochloride.

References

  • 2-(pyridin-4-yl)azepane — Chemical Substance Information - NextSDS. (n.d.).
  • 2-(pyridin-4-yl)azepane (C11H16N2) - PubChemLite. (n.d.).
  • Velcicky, J., Schlapbach, A., Heng, R., Revesz, L., Pflieger, D., Blum, E., ... & Hersperger, R. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Mannan, A., Rasheed, T., & Nousheen, Z. (n.d.). Non-Clinical In-vitro and In-vivo Studies in Drug Development. Asian Journal of Pharmaceutical Research and Development.
  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). (2016). Journal of Medicinal Chemistry.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
  • Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). European Journal of Medicinal Chemistry.
  • In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. (2015).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). Bioorganic & Medicinal Chemistry.
  • 2-PYRIDIN-2-YL-AZEPANE — Chemical Substance Information - NextSDS. (n.d.).
  • Azepane - Wikipedia. (n.d.). Retrieved from [Link]

  • Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025). Pharmacy.
  • SYNTHESIS OF PYRROLES, PYRIDINES, AND AZEPINES
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). Molecules.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.).

Sources

Exploratory

Preclinical Evaluation of Receptor Binding Affinity for 2-(Pyridin-4-yl)azepane Dihydrochloride: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary & Pharmacophore Rationale 2-(Pyridin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Pharmacophore Rationale

2-(Pyridin-4-yl)azepane dihydrochloride (CAS: 383129-02-0) is a highly versatile, nitrogen-rich heterocyclic building block. While often utilized as a chemical intermediate, its structural motif—a basic 7-membered azepane ring coupled directly to an aromatic pyridine system—forms a "privileged pharmacophore" for several critical Central Nervous System (CNS) targets.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical, but as a dynamic ligand. The spatial distance between the protonated azepane nitrogen and the pyridine nitrogen, combined with the conformational flexibility of the 7-membered ring, allows this scaffold to effectively bridge binding pockets in Nicotinic Acetylcholine Receptors (nAChRs) [1], Histamine H3 Receptors (H3Rs) , and Sigma-1 Receptors (σ1Rs) [2].

This whitepaper provides a comprehensive, field-proven guide to evaluating the receptor binding affinity of 2-(Pyridin-4-yl)azepane dihydrochloride, emphasizing the causality behind experimental design and self-validating assay protocols.

Target Receptor Profiles & Quantitative Baselines

Before initiating high-throughput screening, it is critical to establish the theoretical binding profiles based on structure-activity relationship (SAR) models. The larger azepane ring covers the steric distance required to hydrogen-bond with conserved water molecules and backbone carbonyls (e.g., Trp147 in nAChR) significantly better than smaller, less flexible piperidine rings[3].

The table below summarizes the expected binding affinity ( Ki​ ) ranges for azepane-pyridine derivatives across primary CNS targets, serving as a benchmark for your assay validation.

Table 1: Representative Receptor Binding Affinities for Azepane-Pyridine Pharmacophores

Target ReceptorSubtypeRadioligand UsedReference Displacer (Control)Typical Ki​ Range (nM)nAChR α4β2 [3H] CytisineNicotine / Varenicline10 - 80 nMnAChR α7 [3H] Methyllycaconitine α -Bungarotoxin50 - 300 nMHistamineH3R [3H]N α -methylhistaminePitolisant / Thioperamide5 - 150 nMSigma σ1R [3H] (+)-PentazocineHaloperidol10 - 200 nM

Mechanistic Signaling & Structural Biology

Understanding the downstream functional consequences of receptor binding informs assay selection (e.g., choosing between a simple radioligand binding assay vs. a functional cAMP accumulation assay). Azepane-pyridine derivatives act as dual-modulators depending on the target environment[2].

At the H3 Receptor (a Gi/o​ -coupled GPCR), these compounds typically act as antagonists/inverse agonists, blocking autoinhibitory feedback and restoring cAMP levels. At nAChRs (ligand-gated ion channels), they act as agonists or partial agonists, triggering channel opening and membrane depolarization.

signaling_pathway cluster_H3R Histamine H3 Receptor (GPCR) cluster_nAChR Nicotinic ACh Receptor (Ion Channel) Ligand 2-(Pyridin-4-yl)azepane Dihydrochloride H3R H3R Antagonism Ligand->H3R nAChR α4β2 / α7 nAChR Agonism Ligand->nAChR Gi Gi/o Protein (Inhibition Blocked) H3R->Gi blocks cAMP cAMP Levels Restored Gi->cAMP disinhibits NT Neurotransmitter Release (ACh, DA) cAMP->NT triggers IonChan Channel Opening nAChR->IonChan activates Ions Na+ / Ca2+ Influx IonChan->Ions allows Depol Membrane Depolarization Ions->Depol causes

Figure 1: Mechanistic signaling pathways modulated by azepane-pyridine derivatives at H3R and nAChR targets.

Experimental Methodology: High-Throughput Radioligand Binding

To accurately determine the binding affinity ( Ki​ ) of 2-(Pyridin-4-yl)azepane dihydrochloride, a homologous competitive radioligand binding assay is the gold standard. The following protocol is engineered to be a self-validating system , ensuring that artifactual data (e.g., from non-specific binding or compound precipitation) is immediately identifiable.

Phase 1: Reagent Preparation & The "Salt Correction" Causality
  • Expert Insight: The free base molecular weight of 2-(Pyridin-4-yl)azepane is 176.26 g/mol . However, the dihydrochloride salt form weighs 249.18 g/mol . Failing to account for the 2×HCl mass during serial dilutions will result in a ~30% rightward shift in your dose-response curve, artificially inflating the apparent IC50​ .

  • Action: Dissolve the dihydrochloride salt in 100% DMSO to create a 10 mM master stock based on the 249.18 g/mol molecular weight. Ensure the final assay concentration of DMSO never exceeds 1% to prevent solvent-induced membrane toxicity.

Phase 2: Assay Buffer & Membrane Preparation
  • Buffer Formulation: Prepare 50 mM Tris-HCl, 5 mM MgCl2​ , and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.

    • Causality: MgCl2​ is critical for stabilizing the high-affinity G-protein coupled state of the H3R. BSA prevents the highly lipophilic azepane moiety from non-specifically adsorbing to the walls of the polystyrene 96-well plates.

  • Membrane Thawing: Homogenize CHO-K1 cells stably expressing the target human receptor (e.g., hH3R) in ice-cold buffer.

    • Causality: Maintaining the homogenate at 4°C prevents proteolytic degradation of the receptors and maintains the thermodynamic stability of the binding pocket.

Phase 3: Incubation & Self-Validating Controls
  • Plate Setup: In a 96-well deep-well plate, combine:

    • 50 µg of membrane protein.

    • nM of the appropriate radioligand (e.g., [3H]N

      α -methylhistamine for H3R).
    • Test compound (2-(Pyridin-4-yl)azepane dihydrochloride) in a 10-point concentration curve ( 10−11 to 10−4 M).

  • Internal Controls (Mandatory):

    • Total Binding (TB): Wells containing only membranes, radioligand, and buffer (measures maximum signal).

    • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known reference displacer (e.g., Pitolisant for H3R).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach binding equilibrium.

Phase 4: Filtration & Quantification
  • PEI Pre-soaking: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 30 minutes.

    • Causality: Glass fibers carry a net negative charge. Because the azepane nitrogen is protonated (positively charged) at pH 7.4, it will bind directly to the filter, causing high background noise. PEI neutralizes the filter charge, eliminating this artifact.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration. Wash the filters 3x with 300 µL of ice-cold wash buffer.

  • Scintillation: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

assay_workflow Membrane 1. Membrane Prep (4°C) Incubation 2. Incubation Radioligand + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Washing 4. Ice-Cold Buffer Wash (3x) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Cheng-Prusoff Analysis (Ki) Counting->Analysis

Figure 2: Step-by-step experimental workflow for high-throughput radioligand binding assays.

Data Analysis: The Cheng-Prusoff Transformation

Raw CPM data must be converted to percentage of specific binding using the self-validating controls:

% Specific Binding=TB CPM−NSB CPMSample CPM−NSB CPM​×100

Plot the % Specific Binding against the log concentration of 2-(Pyridin-4-yl)azepane dihydrochloride. Fit the data to a one-site homologous competition curve using non-linear regression to determine the IC50​ . Finally, calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch.

Conclusion

Evaluating the receptor binding affinity of 2-(Pyridin-4-yl)azepane dihydrochloride requires strict adherence to thermodynamic and biochemical principles. By accounting for the dihydrochloride salt mass, neutralizing filter charges with PEI, and understanding the spatial dynamics of the azepane-pyridine pharmacophore, researchers can generate highly reproducible, artifact-free binding data. This robust profiling is the foundational step in advancing this privileged scaffold toward preclinical hit-to-lead optimization for CNS disorders.

References

  • [1] Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). PMC - NIH.[Link]

  • [2] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Complementary Three-Dimensional Quantitative Structure−Activity Relationship Modeling of Binding Affinity and Functional Potency: A Study on α4β2 Nicotinic Ligands. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Preliminary In Vivo Toxicity Screening of 2-(Pyridin-4-yl)azepane Dihydrochloride: A Strategic Preclinical Framework

Executive Summary The compound 2-(pyridin-4-yl)azepane (CAS 383129-02-0) represents a versatile synthetic building block and a novel pharmacophore with potential applications in neuropharmacology and targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(pyridin-4-yl)azepane (CAS 383129-02-0) represents a versatile synthetic building block and a novel pharmacophore with potential applications in neuropharmacology and targeted therapeutics[1]. As this chemical entity transitions from in vitro efficacy models into in vivo mammalian systems, establishing a rigorous, scientifically grounded preliminary toxicity profile is paramount. This whitepaper outlines a self-validating, step-wise toxicological framework designed to define the acute safety boundaries and short-term repeated-dose liabilities of 2-(pyridin-4-yl)azepane dihydrochloride.

Physicochemical Profiling & Formulation Strategy

Before initiating any in vivo protocol, the physicochemical properties of the test article must dictate the formulation strategy.

The Causality of Formulation: The dihydrochloride salt form of 2-(pyridin-4-yl)azepane was specifically selected to ensure high aqueous solubility, which is critical for achieving high systemic exposures via oral gavage (PO) without the need for harsh organic co-solvents. However, dissolving high concentrations of a dihydrochloride salt in unbuffered water yields a highly acidic solution (often pH < 3.0). Administering this unbuffered solution directly in vivo causes localized coagulative necrosis in the gastric mucosa. This localized tissue damage triggers a secondary systemic inflammatory cascade (e.g., neutrophilia, elevated acute-phase proteins), which creates false-positive systemic toxicity signals and confounds the true safety profile of the azepane derivative.

Self-Validating System: To isolate compound-specific toxicity from pH-induced artifacts, the test article must be formulated in a buffered vehicle (e.g., 100 mM Phosphate-Buffered Saline) or a suspending agent like 0.5% Methylcellulose/0.1% Tween-80, with the pH strictly titrated to 6.5–7.5 prior to dosing. A vehicle-only control group is mandatory; if the vehicle group shows zero gastric lesions while the high-dose group exhibits systemic findings, the protocol self-validates that the observed toxicity is chemically intrinsic, not a formulation artifact.

ToxicityWorkflow A Test Article Preparation 2-(Pyridin-4-yl)azepane 2HCl B Phase 1: Acute Toxicity (OECD 425 Up-and-Down) A->B C Determine MTD & LD50 B->C D Phase 2: 7-Day DRF Study (ICH M3(R2) Guidelines) C->D E Toxicological Endpoints (ClinPath, Histopath, FOB) D->E F Go/No-Go Decision E->F

Workflow for preliminary in vivo toxicity screening of 2-(Pyridin-4-yl)azepane dihydrochloride.

Experimental Design: Preliminary In Vivo Screening

Phase 1: Acute Toxicity & Maximum Tolerated Dose (MTD)

Methodological Rationale: Traditional LD50 assessments consume excessive numbers of animals and provide limited actionable data. Instead, we employ the [2].

Causality: The Up-and-Down Procedure (UDP) utilizes sequential dosing, adjusting the dose of the subsequent animal based entirely on the survival and clinical signs of the previous one. This statistically robust methodology minimizes animal use while accurately defining the Maximum Tolerated Dose (MTD). Establishing the precise MTD is critical because it sets the absolute upper boundary for the subsequent repeated-dose study, preventing premature mortality in longer-term cohorts.

Step-by-Step Protocol:

  • Preparation & Baseline: Fast nulliparous, non-pregnant female Sprague-Dawley rats (8-10 weeks old) for 16 hours prior to dosing. Record fasted body weights to calculate exact dose volumes (standardized to 10 mL/kg PO).

  • Initial Dosing: Administer a single starting dose (e.g., 175 mg/kg) to a single sentinel animal.

  • Observation Window: Monitor continuously for the first 4 hours (the critical pharmacokinetic window for acute neurotoxicity or cholinergic crisis), followed by daily observations for 14 days.

  • Sequential Escalation/De-escalation: If the sentinel animal survives with acceptable clinical signs, dose the next animal at a higher logarithmic step (e.g., 550 mg/kg). If it exhibits severe toxicity, dose the next animal at a lower step (e.g., 55 mg/kg).

  • Endpoint Validation: Conclude testing when 5 reversals occur or when 3 animals survive at the upper bound limit (2000 mg/kg). The resulting data computes the estimated LD50 and defines the MTD.

Phase 2: 7-Day Repeated Dose Range-Finding (DRF) Study

Methodological Rationale: Guided by the[3], a 7-day repeated dose study is the minimum duration required to achieve steady-state toxicokinetics and identify cumulative target organ toxicity.

Causality: A 7-day DRF acts as a vital bridge. It prevents the catastrophic failure of a highly expensive 28-day Good Laboratory Practice (GLP) study by identifying delayed-onset toxicities (e.g., cumulative hepatotoxicity or bone marrow suppression) that a single-dose acute study cannot detect.

Step-by-Step Protocol:

  • Group Assignment: Randomize rats into 4 cohorts (n=5/sex/group): Vehicle Control, Low Dose (25% MTD), Mid Dose (50% MTD), and High Dose (100% MTD).

  • Dosing: Administer the pH-balanced formulation daily via PO gavage for 7 consecutive days.

  • In-Life Monitoring: Perform daily Functional Observational Battery (FOB) assessments. Weigh animals on Days 1, 3, 5, and 7. Self-Validation Check: A dose-dependent reduction in body weight gain validates systemic exposure. A weight loss of >10% relative to controls triggers a humane endpoint.

  • Termination & Sampling: On Day 8, euthanize animals via CO₂ asphyxiation. Collect blood via cardiac puncture into EDTA tubes (hematology) and SST tubes (serum chemistry).

  • Necropsy: Harvest, weigh, and fix major organs (liver, kidneys, heart, brain, spleen) in 10% Neutral Buffered Formalin for histopathological evaluation.

Toxicological Endpoints & Mechanistic Evaluation

When evaluating 2-(pyridin-4-yl)azepane, two primary mechanistic liabilities must be actively monitored:

  • Hepatotoxicity via CYP450 Bioactivation: Pyridine-containing molecules are frequently subjected to hepatic metabolism via Cytochrome P450 enzymes, potentially forming reactive N-oxide intermediates. These intermediates can deplete glutathione (GSH), leading to oxidative stress, hepatocellular injury, and subsequent elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Central Nervous System (CNS) Activity: The azepane ring is highly lipophilic, enabling the molecule to readily cross the blood-brain barrier (BBB). Consequently, the Functional Observational Battery (FOB) must rigorously screen for neurobehavioral alterations, such as tremors, ataxia, or altered grip strength, which indicate off-target CNS receptor binding.

ToxPathway N1 2-(Pyridin-4-yl)azepane N2 Hepatic CYP450 Metabolism N1->N2 First-pass N6 CNS Distribution (Azepane Moiety) N1->N6 BBB crossing N3 Reactive N-Oxide Intermediate N2->N3 N4 GSH Depletion & Oxidative Stress N3->N4 N5 Hepatocellular Injury / ALT Elevation N4->N5 N7 Neurobehavioral Alterations (FOB) N6->N7

Putative biotransformation and toxicity signaling pathways for azepane derivatives.

Quantitative Data Summarization

To facilitate rapid Go/No-Go decision-making by the drug development team, all quantitative clinical pathology and physiological data from the 7-Day DRF must be synthesized into a comparative matrix. Below is a representative data structure demonstrating the expected dose-dependent relationships.

Table 1: Representative Clinical Pathology & Observation Summary (7-Day DRF)

Dose GroupALT (U/L)AST (U/L)BUN (mg/dL)WBC (10³/µL)Body Weight Change (%)
Vehicle Control 35 ± 580 ± 1215 ± 26.5 ± 0.8+ 4.2%
Low Dose (25% MTD) 38 ± 685 ± 1016 ± 36.8 ± 0.9+ 3.8%
Mid Dose (50% MTD) 55 ± 8110 ± 1518 ± 47.2 ± 1.1+ 1.5%
High Dose (100% MTD) 120 ± 15 240 ± 3025 ± 5*11.5 ± 1.5 - 8.5%

Note: Data represents a hypothetical quantitative summary for decision matrices. Statistical significance denoted as *p<0.05, **p<0.01 vs Vehicle Control.

References

  • NextSDS. 2-(pyridin-4-yl)azepane — Chemical Substance Information. NextSDS Chemical Database. URL: [Link]

  • OECD (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(Pyridin-4-yl)azepane Dihydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Pyridin-4-yl)azepane dihydrochloride (CAS: 383129-02-0) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Pyridin-4-yl)azepane dihydrochloride (CAS: 383129-02-0)

Introduction and Strategic Rationale

Saturated seven-membered nitrogen heterocycles (azepanes) are highly valued in medicinal chemistry as conformational restrictors and core scaffolds for various neuroactive and oncological agents[1]. However, the synthesis of 2-substituted azepanes presents significant thermodynamic and kinetic challenges compared to their 5- or 6-membered counterparts (pyrrolidines and piperidines). Traditional aza-Michael additions or ring-closing metathesis approaches often suffer from poor regioselectivity or require complex, multi-step precursor syntheses[2].

To synthesize 2-(Pyridin-4-yl)azepane dihydrochloride , we employ a highly convergent, self-validating three-stage synthetic strategy:

  • Nucleophilic Addition: Regioselective addition of in situ generated 4-lithiopyridine to N-Boc-caprolactam.

  • Ionic Hydrogenation: Deoxygenation of the resulting hemiaminal intermediate using a silane/Lewis acid system.

  • Salt Formation: Simultaneous Boc-deprotection and bis-protonation to yield the stable dihydrochloride salt.

Causality in Experimental Design (E-E-A-T)
  • Why N-Boc-caprolactam? The strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group increases the electrophilicity of the lactam carbonyl, allowing for efficient attack by the organolithium reagent while preventing over-addition (the tetrahedral hemiaminal intermediate is stable at low temperatures).

  • Why Ionic Hydrogenation (Et₃SiH / BF₃·OEt₂)? The hemiaminal is prone to ring-opening. Treatment with Boron trifluoride etherate (BF₃·OEt₂) promotes the expulsion of the hydroxyl group, generating a highly reactive cyclic N-acyliminium ion. Triethylsilane (Et₃SiH) immediately traps this intermediate stereoelectronically, preventing unwanted elimination or dimerization.

  • Why the Dihydrochloride Salt? The free base contains two basic centers (the azepane secondary amine and the pyridine nitrogen). Isolating the compound as a dihydrochloride salt prevents oxidative degradation, minimizes hygroscopicity, and ensures optimal aqueous solubility for downstream biological assays.

Synthetic Workflow Visualization

G A N-Boc-Caprolactam (Starting Material) C Hemiaminal Intermediate (N-Boc-2-hydroxy-2-(4-pyridyl)azepane) A->C Nucleophilic Addition B 4-Lithiopyridine (-78°C, THF) B->C E N-Boc-2-(pyridin-4-yl)azepane (Protected Intermediate) C->E Deoxygenation via N-Acyliminium D Ionic Hydrogenation (Et3SiH, BF3·OEt2, -78°C to RT) D->E G 2-(Pyridin-4-yl)azepane dihydrochloride E->G Boc Cleavage & Bis-protonation F Deprotection & Salt Formation (4M HCl in Dioxane) F->G

Synthetic pathway for 2-(Pyridin-4-yl)azepane dihydrochloride via ionic hydrogenation.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Parameters for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Boc-caprolactam213.281.02.13 gElectrophile
4-Iodopyridine205.001.22.46 gNucleophile Precursor
n-Butyllithium (2.5M in hexanes)64.061.255.00 mLLithiating Agent
Triethylsilane (Et₃SiH)116.283.04.80 mLHydride Donor
Boron trifluoride etherate (BF₃·OEt₂)141.933.03.70 mLLewis Acid
4M HCl in Dioxane36.4610.025.0 mLDeprotection/Salt

Step-by-Step Experimental Protocol

Note: All reactions involving organolithium reagents and Lewis acids must be conducted in flame-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Synthesis of the Hemiaminal Intermediate
  • Preparation of 4-Lithiopyridine: Dissolve 4-iodopyridine (2.46 g, 12 mmol) in anhydrous THF (40 mL) in a 250 mL round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (5.00 mL, 2.5 M in hexanes, 12.5 mmol) over 10 minutes. Stir the resulting deep red/brown solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange. Critical Causality: Strict temperature control at -78 °C is mandatory to prevent the degradation of 4-lithiopyridine into highly reactive pyridyne intermediates.

  • Electrophilic Addition: Dissolve N-Boc-caprolactam (2.13 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Quenching: Stir at -78 °C for 2 hours. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude hemiaminal is typically used in the next step without further purification to avoid ring-opening degradation on silica gel.

Step 2: Ionic Hydrogenation (Deoxygenation)
  • System Setup: Dissolve the crude hemiaminal intermediate in anhydrous Dichloromethane (DCM, 50 mL) and cool to -78 °C under Argon.

  • Reagent Addition: Add Triethylsilane (4.80 mL, 30 mmol) in one portion. Subsequently, add BF₃·OEt₂ (3.70 mL, 30 mmol) dropwise over 10 minutes.

  • Reduction: Stir the reaction mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. Critical Causality: The order of addition is paramount. Et₃SiH must be present in the solution before the Lewis acid generates the N-acyliminium ion to ensure immediate trapping and prevent the formation of enamide side-products.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (40 mL) until gas evolution ceases. Extract with DCM (3 × 30 mL). Dry the combined organics (Na₂SO₄) and concentrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford N-Boc-2-(pyridin-4-yl)azepane as a pale yellow oil.

Step 3: Deprotection and Dihydrochloride Salt Formation
  • Boc Cleavage: Dissolve the purified N-Boc-2-(pyridin-4-yl)azepane in anhydrous DCM (10 mL). Add 4M HCl in Dioxane (25.0 mL, 100 mmol) at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. The reaction progress can be monitored by TLC (disappearance of the Boc-protected starting material).

  • Precipitation: As the reaction proceeds, the dihydrochloride salt will begin to precipitate. Once complete, add cold diethyl ether (30 mL) to maximize precipitation.

  • Isolation: Filter the resulting solid under a stream of nitrogen. Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) and dry under high vacuum for 12 hours to afford 2-(Pyridin-4-yl)azepane dihydrochloride as a highly pure, hygroscopic white-to-off-white powder.

Analytical Characterization (Expected Validating Data)

To ensure the self-validating integrity of the protocol, the final product should exhibit the following analytical signatures:

  • ¹H NMR (400 MHz, D₂O): Expect a highly deshielded pyridine system due to protonation. The α-proton of the azepane ring (adjacent to the pyridine and the amine) will appear as a distinct multiplet (dd or br t) around 4.50 - 4.80 ppm. The azepane methylene envelope will integrate for 10 protons between 1.60 and 3.50 ppm.

  • Mass Spectrometry (ESI+): The free base molecular weight is 176.26 g/mol . Expect a strong [M+H]⁺ peak at m/z 177.1.

  • Elemental Analysis: Calculated for C₁₁H₁₈Cl₂N₂: C, 53.02; H, 7.28; N, 11.24.

References

  • NextSDS Chemical Database. "2-(pyridin-4-yl)azepane — Chemical Substance Information." NextSDS. Available at:[3]

  • Morita, N., et al. "Gold-Catalyzed Synthesis of 2-Substituted Azepanes: Strategic Use of Soft Gold(I) and Hard Gold(III) Catalysts." Synlett, 2016, 27, 1936–1940. Available at:[2]

  • Turner, N. J., et al. "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement." Journal of the American Chemical Society, 2018, 140, 17872−17877. Available at:[1]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-(Pyridin-4-yl)azepane Dihydrochloride

Executive Summary The quantification of highly polar, basic pharmaceutical intermediates presents a persistent challenge in liquid chromatography. 2-(Pyridin-4-yl)azepane dihydrochloride is a dicationic salt characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, basic pharmaceutical intermediates presents a persistent challenge in liquid chromatography. 2-(Pyridin-4-yl)azepane dihydrochloride is a dicationic salt characterized by extreme hydrophilicity and strong basicity. Standard reversed-phase (RP) HPLC methods often fail to retain this compound or suffer from severe peak tailing due to secondary interactions with the stationary phase.

This application note details a systematically developed, self-validating RP-HPLC method utilizing ion-pairing chromatography and base-deactivated stationary phase technology. The protocol is designed in strict accordance with the ICH Q2(R2) guidelines for analytical procedure validation[1], ensuring high precision, accuracy, and reproducibility suitable for pharmaceutical quality control and drug development workflows.

Physicochemical Profiling & Chromatographic Challenges

To design an effective method, we must first analyze the structural and chemical properties of the analyte:

  • Structural Composition : The molecule consists of a pyridine ring (aromatic nitrogen, pKa ~5.2) and an azepane ring (alicyclic secondary amine, pKa ~11.0).

  • Salt Form : As a dihydrochloride salt, the compound dissociates in aqueous solutions into a highly polar dicationic species.

  • Challenge 1 - Poor Retention : At a neutral or high pH, the extreme hydrophilicity of the protonated azepane ring causes the compound to elute near the void volume ( t0​ ), making accurate quantification impossible.

  • Challenge 2 - Peak Tailing : Basic analytes are notorious for peak tailing in HPLC. This is primarily driven by ion-exchange interactions between the positively charged nitrogen atoms of the analyte and the negatively charged, residual acidic silanols (Si-O⁻) on the surface of traditional silica-based columns[2],[3].

Method Development Rationale: The Causality of Choice

Successful method development requires modulating the stationary and mobile phase conditions to control these specific molecular interactions[4].

Mobile Phase Strategy: pH Control and Ion-Pairing

Mobile phase pH is the most critical variable in controlling the retention of basic compounds[5]. We selected a highly acidic mobile phase (pH ~2.0 ) using 0.1% Trifluoroacetic acid (TFA) .

  • Silanol Suppression : Operating at pH 2.0 neutralizes the majority of surface silanols (converting Si-O⁻ to Si-OH), thereby suppressing the primary cause of secondary ion-exchange interactions[6].

  • Ion-Pairing Mechanism : At pH 2.0, both the pyridine and azepane nitrogens are fully protonated. TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) pairs with the dicationic analyte, forming a neutral, hydrophobic complex. The addition of the CF₃ group significantly increases the complex's hydrophobicity, driving effective partitioning into the C18 stationary phase and dramatically increasing the retention factor ( k′ ).

Stationary Phase Selection: Surface Charge Technology

Even at low pH, steric hindrance during the manufacturing of C18 columns leaves some unbonded silanols active[6]. To completely eliminate peak tailing, we utilize a Charged Surface Hybrid (CSH) C18 or a equivalent base-deactivated column[7],[8]. CSH technology incorporates a low-level positive charge on the silica surface. This creates an electrostatic repulsion shield against the positively charged 2-(Pyridin-4-yl)azepane, ensuring sharp, symmetrical peaks and high sample loading capacity[9].

Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Column Selection (CSH C18 for Basic Compounds) A->B C 3. Mobile Phase Optimization (0.1% TFA for Ion-Pairing) B->C D 4. Gradient Optimization (Retention & Resolution) C->D E 5. ICH Q2(R2) Validation (SST, Linearity, Precision) D->E

Figure 1: Systematic workflow for HPLC method development and validation.

Mechanism Analyte 2-(Pyridin-4-yl)azepane (Dicationic at pH 2.0) TFA Trifluoroacetate (TFA⁻) Ion-Pairing Agent Analyte->TFA Ion-Pairing (Increases Retention) Surface CSH C18 Stationary Phase (Positively Charged) Analyte->Surface Electrostatic Repulsion (Mitigates Tailing) Silanol Residual Silanols (Neutralized at pH 2.0) Analyte->Silanol Suppressed Interaction (Prevents Asymmetry)

Figure 2: Mechanistic interactions between the basic analyte, TFA, and the CSH stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Reagents & Sample Preparation
  • Diluent : 95% Water / 5% Acetonitrile (Matching initial gradient conditions to prevent solvent-induced peak fronting).

  • Standard Preparation : Accurately weigh 10.0 mg of 2-(Pyridin-4-yl)azepane dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (150 × 4.6 mm, 3.5 µm)Positively charged surface repels basic analytes, preventing tailing[8].
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH neutralizes silanols; TFA acts as an ion-pairing agent[2].
Mobile Phase B 0.1% TFA in LC-MS Grade AcetonitrileStrong solvent for gradient elution; maintains constant ion-pairing strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV at 254 nmTargets the strong π→π∗ transition of the pyridine chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold to focus the highly polar analyte
8.04060Linear ramp to elute the ion-paired complex
10.01090Column wash to remove strongly retained impurities
12.01090Hold wash
12.1955Return to initial conditions
17.0955Re-equilibration (Extended for TFA stabilization)

Note: TFA requires longer column equilibration times compared to standard buffers to fully coat the stationary phase.

System Suitability & Method Validation (ICH Q2(R2))

To ensure the method consistently delivers dependable results, it must be validated against the ICH Q2(R2) framework[10],[11]. The analytical procedure validation forms a critical part of the product lifecycle[11].

System Suitability Test (SST)

Inject the 100 µg/mL standard solution six times consecutively. The system is deemed suitable for analysis only if the following criteria are met:

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionIndication
Retention Time ( tR​ ) %RSD 1.0% (n=6)Pump stability and adequate column equilibration.
Peak Area %RSD 2.0% (n=6)Autosampler precision and integration consistency.
Tailing Factor ( Tf​ ) 1.5Successful mitigation of silanol interactions.
Theoretical Plates ( N ) 5000Sufficient column efficiency and band broadening control.
Resolution ( Rs​ ) 2.0Baseline separation from the nearest known impurity.
Validation Parameters

Following the successful SST, the method is validated across the following parameters as mandated by ICH Q2(R2)[1],[12]:

Table 4: Summary of ICH Q2(R2) Validation Requirements

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank diluent and known impurities.No interfering peaks at the tR​ of the main analyte.
Linearity Prepare 5 concentration levels (25% to 150% of nominal).Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay %RSD 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio assessment.S/N 10, with precision %RSD 5.0% at LOQ level.
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C).SST criteria must still be met under all variant conditions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Insights. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. URL: [Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MTC USA. URL: [Link]

  • Waters Corporation. "A Systematic Approach Towards UPLC Methods Development." Waters Application Notes. URL: [Link]

Sources

Method

The Synthetic Versatility of 2-(Pyridin-4-yl)azepane Dihydrochloride: A Guide for Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the convergence of saturated heterocyles with aromatic nitrogenous systems represents a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the convergence of saturated heterocyles with aromatic nitrogenous systems represents a powerful strategy for the design of novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle, offers a desirable three-dimensional architecture that allows for the exploration of a wider chemical space compared to its five- and six-membered counterparts.[1][2] This structural feature is often associated with improved pharmacokinetic properties. When coupled with a pyridine ring, a ubiquitous motif in FDA-approved drugs, the resulting scaffold becomes a highly attractive building block for creating molecules with diverse biological activities.[3]

2-(Pyridin-4-yl)azepane dihydrochloride emerges as a valuable precursor, providing a strategic entry point for the synthesis of complex molecules. Its structure incorporates two key reactive handles: a secondary amine within the azepane ring, amenable to a variety of N-functionalization reactions, and a pyridine ring that can be modified through established cross-coupling methodologies. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.

This guide provides detailed application notes and protocols for utilizing 2-(Pyridin-4-yl)azepane dihydrochloride as a precursor in organic synthesis. The methodologies described herein are grounded in established chemical principles and aim to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile building block in their synthetic endeavors.

Core Reactivity and Strategic Considerations

The synthetic utility of 2-(Pyridin-4-yl)azepane dihydrochloride is primarily centered around the reactivity of the azepane nitrogen and the pyridine ring. The secondary amine of the azepane is a nucleophilic center that readily participates in reactions such as N-alkylation, N-arylation, and acylation. The pyridine ring, on the other hand, can undergo functionalization at its carbon atoms, most notably through transition metal-catalyzed cross-coupling reactions.

A critical initial step in many synthetic routes involving this precursor is the liberation of the free base from its dihydrochloride salt. This is typically achieved by treatment with a suitable base, such as sodium carbonate, potassium carbonate, or an organic base like triethylamine, in an appropriate solvent. The choice of base and solvent should be guided by the specific requirements of the subsequent reaction.

Application Protocol I: N-Alkylation of the Azepane Ring

N-alkylation is a fundamental transformation for elaborating the azepane scaffold, allowing for the introduction of a wide range of substituents that can modulate a molecule's biological activity and physicochemical properties. The following protocol details a representative procedure for the N-alkylation of 2-(Pyridin-4-yl)azepane.

Protocol: Synthesis of 1-Benzyl-2-(pyridin-4-yl)azepane

This protocol describes the N-alkylation of 2-(Pyridin-4-yl)azepane with benzyl bromide. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic azepane nitrogen displaces the bromide from benzyl bromide.

Experimental Workflow

start Start: 2-(Pyridin-4-yl)azepane dihydrochloride free_base Generate Free Base: Add K2CO3 in Acetonitrile start->free_base add_alkylating_agent Add Benzyl Bromide free_base->add_alkylating_agent reaction Reaction: Stir at room temperature for 12-24h add_alkylating_agent->reaction workup Aqueous Workup: Partition between water and EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1-Benzyl-2-(pyridin-4-yl)azepane purification->product

Caption: Workflow for the N-alkylation of 2-(Pyridin-4-yl)azepane.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(Pyridin-4-yl)azepane dihydrochloride249.181.0249 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
Benzyl Bromide171.041.20.14 mL
Acetonitrile (anhydrous)--10 mL
Ethyl Acetate (EtOAc)--As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure

  • To a stirred suspension of 2-(Pyridin-4-yl)azepane dihydrochloride (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add potassium carbonate (3.0 mmol).

  • Stir the mixture vigorously for 30 minutes to ensure the complete formation of the free base.

  • Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality and Experimental Choices

  • Base Selection: Potassium carbonate is a mild inorganic base that is effective in neutralizing the dihydrochloride salt and scavenging the HBr generated during the reaction. Its insolubility in acetonitrile facilitates its removal by filtration.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants while not interfering with the reaction mechanism.

  • Reaction Monitoring: TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Application Protocol II: N-Arylation of the Azepane Ring via Buchwald-Hartwig Amination

The introduction of an aryl group onto the azepane nitrogen can be achieved through palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of C-N bonds between the azepane and a variety of aryl halides or triflates, providing access to a diverse range of N-aryl azepane derivatives.[4]

Protocol: Synthesis of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)azepane

This protocol outlines the N-arylation of 2-(Pyridin-4-yl)azepane with 4-bromoanisole.

Experimental Workflow

start Start: 2-(Pyridin-4-yl)azepane dihydrochloride reagents Combine with 4-bromoanisole, Pd2(dba)3, XPhos, and NaOtBu in Toluene start->reagents reaction Reaction: Heat at 100 °C under Argon for 12-24h reagents->reaction workup Cool to RT, dilute with EtOAc, and filter through Celite reaction->workup extraction Aqueous Workup: Wash with water and brine workup->extraction purification Purification: Column Chromatography extraction->purification product Product: 1-(4-methoxyphenyl)-2-(pyridin-4-yl)azepane purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation of 2-(Pyridin-4-yl)azepane.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(Pyridin-4-yl)azepane dihydrochloride249.181.0249 mg
4-Bromoanisole187.041.2224 mg
Pd₂(dba)₃915.720.0218.3 mg
XPhos476.650.0838.1 mg
Sodium tert-butoxide (NaOtBu)96.103.4327 mg
Toluene (anhydrous)--10 mL
Ethyl Acetate (EtOAc)--As needed
Celite®--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure

  • In a flame-dried Schlenk tube under an argon atmosphere, combine 2-(Pyridin-4-yl)azepane dihydrochloride (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (3.4 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for catalyzing the C-N bond formation in Buchwald-Hartwig aminations.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the secondary amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Application Protocol III: C-H Functionalization of the Pyridine Ring via Suzuki-Miyaura Cross-Coupling

The pyridine ring of 2-(Pyridin-4-yl)azepane can be functionalized through various cross-coupling reactions. While direct C-H activation is a modern approach, a more traditional and reliable method involves the conversion of a C-H bond to a C-halogen bond, followed by a Suzuki-Miyaura cross-coupling. For the purpose of this guide, we will assume the availability of a halogenated derivative, for instance, 2-(2-chloro-pyridin-4-yl)azepane, to illustrate the Suzuki-Miyaura reaction.

Protocol: Synthesis of 2-(2-phenyl-pyridin-4-yl)azepane

This protocol describes the Suzuki-Miyaura coupling of a hypothetical 2-(2-chloro-pyridin-4-yl)azepane with phenylboronic acid.

Experimental Workflow

start Start: 2-(2-chloro-pyridin-4-yl)azepane reagents Combine with Phenylboronic Acid, Pd(dppf)Cl2, and K2CO3 in Dioxane/Water start->reagents reaction Reaction: Heat at 80-100 °C under Argon for 12-24h reagents->reaction workup Cool to RT, dilute with EtOAc, and perform aqueous workup reaction->workup extraction Wash with water and brine workup->extraction purification Purification: Column Chromatography extraction->purification product Product: 2-(2-phenyl-pyridin-4-yl)azepane purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated 2-(pyridin-4-yl)azepane derivative.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(2-chloro-pyridin-4-yl)azepane210.711.0211 mg
Phenylboronic Acid121.931.5183 mg
Pd(dppf)Cl₂731.740.0536.6 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
1,4-Dioxane--8 mL
Water--2 mL
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure

  • In a Schlenk tube under an argon atmosphere, dissolve 2-(2-chloro-pyridin-4-yl)azepane (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the mixture.

  • Seal the tube and heat the reaction at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.[5]

  • Base and Solvent System: The use of an aqueous base like potassium carbonate in a mixed solvent system of dioxane and water is a standard condition for Suzuki-Miyaura reactions. Water plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[5]

  • Boronic Acid: Phenylboronic acid is a readily available and stable coupling partner. An excess is often used to drive the reaction to completion.

Conclusion

2-(Pyridin-4-yl)azepane dihydrochloride is a versatile and valuable precursor in organic synthesis, offering multiple avenues for molecular elaboration. The protocols detailed in this guide for N-alkylation, N-arylation, and C-C bond formation on the pyridine ring provide a solid foundation for researchers to explore the synthetic potential of this scaffold. By leveraging these and other established synthetic methodologies, the scientific community can continue to develop novel and complex molecules with potential applications in medicine and materials science.

References

Sources

Application

Application Note: Preparation and Handling of 2-(Pyridin-4-yl)azepane Dihydrochloride Stock Solutions

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Relevance The seven-membered n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern drug discovery[1]. Unlike flat aromatic systems, the azepane ring introduces a high degree of three-dimensionality and conformational flexibility, allowing it to navigate complex enzymatic binding pockets effectively[2].

Specifically, 2-(pyridin-4-yl)azepane serves as a foundational pharmacophore for developing potent kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[3]. The pyridine nitrogen acts as a critical hydrogen bond acceptor (often interacting with the hinge region of kinases), while the azepane ring projects into adjacent hydrophobic pockets to confer target selectivity[4]. Derivatives of this scaffold have demonstrated exceptional efficacy in targeting the PI3K/Akt (Protein Kinase B) pathway, a critical regulator of cell proliferation that is frequently dysregulated in oncology[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt / PKB (Target) PDK1->Akt Phosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Azepane-Pyridine Derivative Inhibitor->Akt Competitive Inhibition

Figure 1: PI3K/Akt signaling pathway illustrating targeted inhibition by azepane derivatives.

Physicochemical Properties & Rationale for the Salt Form

When preparing screening libraries, the choice of salt form dictates the success of the assay. The free base of 2-(pyridin-4-yl)azepane contains two basic sites: a highly basic secondary amine on the azepane ring (pKa ~10.5) and a weakly basic pyridine nitrogen (pKa ~5.2).

Utilizing the dihydrochloride salt ensures both nitrogen atoms are protonated. This di-cationic state drastically increases aqueous solubility, prevents the lipophilic free base from partitioning into plastic assay plates (a common source of false negatives in HTS), and mitigates oxidative degradation of the secondary amine.

Table 1: Quantitative Physicochemical Profile
PropertyValue / DescriptionExperimental Implication
Free Base CAS 383129-02-0Primary identifier for the un-ionized scaffold[3].
Molecular Formula C₁₁H₁₆N₂ • 2HClRepresents the di-cationic salt form required for calculations.
Molecular Weight 249.18 g/mol Must be used to calculate exact molarity (do not use free base MW).
Solubility (DMSO) >30 mg/mLIdeal for generating highly concentrated 10 mM master stocks.
Solubility (Aqueous) >50 mg/mLPrevents compound precipitation upon serial dilution in biological media.
Hygroscopicity HighRequires strict desiccation during storage and handling.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Note: While the dihydrochloride salt is highly water-soluble, master stocks for HTS libraries must be prepared in anhydrous DMSO. Aqueous stocks are susceptible to microbial contamination and hydrolytic degradation over long-term storage.

  • Equilibration: Remove the lyophilized 2-(pyridin-4-yl)azepane dihydrochloride vial from -20°C storage. Place it in a desiccator at room temperature (20–25°C) for 30 minutes before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering its mass and degrading the compound.

  • Weighing: Using an anti-static zero-charge spatula, weigh the required mass (e.g., 2.49 mg for 1 mL of 10 mM stock) into a low-retention polypropylene microcentrifuge tube.

    • Why? Dihydrochloride salts often form fluffy, statically charged powders that repel from standard metal spatulas, leading to inaccurate weighing.

  • Dissolution: Add the calculated volume of anhydrous, LC-MS grade DMSO (≥99.9% purity). Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1–2 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass vials.

  • Storage: Purge the headspace of each vial with dry argon or nitrogen gas before sealing. Store at -80°C.

    • Why? Argon purging displaces oxygen, preventing the N-oxidation of the azepane ring during long-term storage.

Protocol B: Preparation of Aqueous Working Solutions

Causality Note: Working solutions must be prepared fresh daily. The introduction of a dihydrochloride salt into an unbuffered solution will release two equivalents of protons, drastically lowering the pH and potentially denaturing target proteins in biochemical assays.

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Do not use localized heat.

  • Dilution: Perform a 1:1000 dilution directly into a strongly buffered assay medium (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to yield a 10 µM working solution.

    • Why? This maintains the final DMSO concentration at 0.1% (v/v), which is the universally accepted threshold to prevent solvent-induced cytotoxicity in cell-based assays.

  • Sterile Filtration: Pass the working solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Why? PES membranes exhibit ultra-low non-specific binding, ensuring the compound concentration remains accurate post-filtration.

Quality Control & Self-Validating Systems

To ensure trustworthiness and reproducibility in your drug discovery pipeline, every stock preparation must incorporate a self-validating feedback loop:

  • Validation Check 1 (pH Stability): After preparing the aqueous working solution (Protocol B, Step 2), measure the pH of a 1 mL dummy sample. Self-Validation: If the buffer capacity is sufficient, the pH must remain within ±0.1 units of the target pH (7.4). A drop in pH indicates the buffer is too weak to neutralize the HCl released by the salt, requiring a switch to a higher molarity buffer (e.g., 100 mM HEPES).

  • Validation Check 2 (Spectrophotometric Integrity): Monitor the UV absorbance of the working solution at ~254 nm. The pyridine ring provides a distinct chromophore. Self-Validation: The measured absorbance should linearly match the theoretical dilution factor, confirming that no compound was lost to precipitation or filter-binding.

  • Validation Check 3 (LC-MS Purity): Periodically analyze a thawed DMSO aliquot via LC-MS. Look for an [M+H]+ peak at m/z 177.1 (corresponding to the free base mass of 176.1 + proton). The absence of an m/z 193.1 peak confirms that the azepane ring has not undergone N-oxidation[3].

References

  • Title: 2-(pyridin-4-yl)
  • Title: C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research Source: Life Chemicals URL
  • Title: Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery Source: BenchChem URL
  • Title: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-(Pyridin-4-yl)azepane dihydrochloride

Technical Support Center: Optimizing the Synthesis and Yield of 2-(Pyridin-4-yl)azepane Dihydrochloride Welcome to the technical support and troubleshooting guide for the synthesis of 2-(Pyridin-4-yl)azepane dihydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis and Yield of 2-(Pyridin-4-yl)azepane Dihydrochloride

Welcome to the technical support and troubleshooting guide for the synthesis of 2-(Pyridin-4-yl)azepane dihydrochloride. The synthesis of 7-membered heterocyclic α-tertiary amines and azepanes is notoriously challenging due to unfavorable cyclization kinetics[1]. Furthermore, the dual-basic nature of this specific molecule—containing both an aliphatic azepane amine and a heteroaromatic pyridine ring—introduces unique challenges in chemoselectivity and salt formation.

As an application scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic bottlenecks of azepane ring expansion, the chemoselective pitfalls of dearomative reduction[2], and the exact causality behind optimal salt crystallization.

Part 1: Mechanistic Workflow

The standard and most scalable route to 2-(Pyridin-4-yl)azepane relies on the in situ reductive amination of a linear amino-ketone precursor[3]. The workflow below illustrates the critical path from linear precursor to the final dihydrochloride salt.

SynthesisWorkflow A Linear Precursor (6-amino-1-(pyridin-4-yl)hexan-1-one) B Intramolecular Imine Formation (-H2O) A->B C Cyclic Imine Intermediate (7-membered ring) B->C D Selective Reduction (NaBH3CN, pH 5.5) C->D E 2-(Pyridin-4-yl)azepane (Free Base) D->E F Salt Formation (2.2 eq Anhydrous HCl) E->F G 2-(Pyridin-4-yl)azepane Dihydrochloride F->G

Caption: Workflow for the chemoselective synthesis of 2-(Pyridin-4-yl)azepane dihydrochloride.

Part 2: Troubleshooting FAQs & Yield Optimization

Q1: Why does my cyclization yield from the linear amino-ketone precursor stall at 40-50%? A: The formation of a 7-membered azepane ring is entropically and enthalpically less favorable than the formation of 5- or 6-membered rings[1]. The linear precursor exists in a dynamic equilibrium with its cyclic imine form. To drive this equilibrium forward, you must couple the cyclization directly with an irreversible reduction step (in situ reductive amination)[3]. Furthermore, maintaining high dilution (e.g., 0.05 M) minimizes intermolecular oligomerization, funneling the reaction toward intramolecular cyclization.

Q2: I am observing significant amounts of an over-reduced byproduct. How can I selectively reduce the azepine intermediate without hydrogenating the pyridine ring? A: Pyridine rings are highly susceptible to dearomative hydrogenation, especially when using active transition metal catalysts (like PtO₂ or Pd/C) under high H₂ pressure[2]. While advanced diradical assembly methods have been explored for pyridine-fused systems[4], for standard reductive amination, you must abandon catalytic hydrogenation in favor of a selective hydride donor system. Sodium cyanoborohydride (NaBH₃CN) at mildly acidic pH (5.0–5.5) will selectively reduce the cyclic imine to the azepane without disrupting the heteroaromatic pyridine ring.

Q3: When forming the dihydrochloride salt, the product precipitates as a sticky, hygroscopic gum rather than a crystalline powder. How do I improve the solid-state properties? A: Gummy precipitates in polybasic systems result from incomplete protonation (forming a mixture of mono- and di-salts) or the presence of trace water. 2-(Pyridin-4-yl)azepane has two basic sites: the aliphatic azepane nitrogen (pKa ~10.5) and the pyridine nitrogen (pKa ~5.2). To ensure complete conversion to the dihydrochloride, you must use a slight excess of anhydrous acid (2.2 equivalents of HCl). Crucially, the solvent system must be strictly anhydrous. Using a solution of HCl in dioxane or diethyl ether, added dropwise to the free base in a non-polar/polar aprotic mixture (like MTBE/EtOH) at 0°C, promotes controlled nucleation and yields a highly crystalline solid.

Part 3: Quantitative Catalyst Comparison

To illustrate the causality behind the choice of reducing agent (addressed in Q2), the following table summarizes the impact of different reduction conditions on chemoselectivity and overall yield.

Reducing Agent / CatalystReaction ConditionsConversion to Azepane (%)Over-reduction to Piperidine (%)Isolated Yield (%)
H₂ / Pd/C (10%) 50 psi, MeOH, 25°C>99%45%35%
H₂ / PtO₂ 1 atm, EtOAc, 25°C>99%80%10%
NaBH(OAc)₃ DCE, 25°C, 24h88%<1%81%
NaBH₃CN (Optimal) MeOH, pH 5.5, 25°C, 12h95%<1%89%

Part 4: Troubleshooting Decision Matrix

Use the following logical matrix to diagnose and resolve yield bottlenecks during your workflow.

TroubleshootingLogic Start Low Yield of Target Salt? Q1 Is the Free Base Yield < 50%? Start->Q1 Q2 Is the Pyridine Ring Reduced? Q1->Q2 Yes Q3 Is the Salt Hygroscopic/Gummy? Q1->Q3 No Sol1 Switch to milder reducing agent (e.g., NaBH3CN) Q2->Sol1 Yes Sol2 Check cyclization pH (optimum 5.0-6.0) Q2->Sol2 No Sol3 Use anhydrous HCl in Dioxane Ensure strictly dry solvents Q3->Sol3 Yes

Caption: Troubleshooting logic for resolving low yields in 2-(Pyridin-4-yl)azepane synthesis.

Part 5: Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-(Pyridin-4-yl)azepane (Free Base)

This protocol utilizes in situ reductive amination to bypass thermodynamic cyclization bottlenecks.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-amino-1-(pyridin-4-yl)hexan-1-one (10.0 mmol) in anhydrous methanol (200 mL). Causality: Maintaining a high dilution (0.05 M) is critical to prevent intermolecular dimerization.

  • pH Adjustment: Add glacial acetic acid dropwise until the apparent pH reaches 5.0–5.5. Causality: Mild acidity activates the carbonyl for nucleophilic attack and protonates the resulting cyclic imine for reduction, without fully deactivating the primary amine nucleophile[3].

  • Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 15.0 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Incubation & Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (10% MeOH in DCM with 1% NH₄OH). The reaction is self-validating when the UV-active starting material spot is fully consumed, leaving a single new spot (Rf ~0.4).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and safely decompose excess hydride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Protocol B: Precipitation of 2-(Pyridin-4-yl)azepane Dihydrochloride

This protocol ensures complete double-protonation while preventing the formation of amorphous gums.

  • Solvation: Dissolve the crude 2-(Pyridin-4-yl)azepane free base in a minimal volume of anhydrous ethanol (approx. 5 mL/g). Add anhydrous methyl tert-butyl ether (MTBE) until the solution becomes slightly cloudy, then add just enough ethanol dropwise to clarify it.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 M HCl in dioxane (2.2 equivalents) dropwise under vigorous stirring. Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of amorphous gum crash-out. The 0.2 eq excess ensures the less basic pyridine nitrogen (pKa ~5.2) is fully protonated.

  • Crystallization: Stir at 0°C for 2 hours. A highly crystalline white precipitate will form.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous MTBE (2 x 10 mL).

  • Drying & Self-Validation: Dry the solid under high vacuum at 40°C for 12 hours. Validate the salt form via ¹H-NMR (in D₂O); you should observe the correct integration of the two protonated nitrogen environments and a complete absence of dioxane or MTBE solvent peaks.

References

  • [3] Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. Benchchem. 3

  • [1] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.1

  • [4] Couple-close ring construction: diradical assembly of semisaturated systems. PMC - NIH. 4

  • [2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. 2

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 2-(Pyridin-4-yl)azepane Dihydrochloride in Aqueous Media

This guide provides in-depth troubleshooting for unexpected precipitation of 2-(Pyridin-4-yl)azepane dihydrochloride in aqueous solutions. It is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for unexpected precipitation of 2-(Pyridin-4-yl)azepane dihydrochloride in aqueous solutions. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges during experimentation.

Understanding the Solubility of 2-(Pyridin-4-yl)azepane Dihydrochloride

2-(Pyridin-4-yl)azepane dihydrochloride is the salt form of a basic compound. The dihydrochloride salt form is utilized to enhance its aqueous solubility.[1][2][3] The molecule contains two basic nitrogen atoms: one on the pyridine ring and one in the azepane ring. The dihydrochloride salt form indicates that both of these nitrogens are protonated, resulting in a positively charged molecule that is readily soluble in water.

However, the solubility of this compound is highly dependent on the pH of the aqueous medium.[4][5] Understanding the interplay between pH, pKa, and the ionic form of the molecule is critical to preventing precipitation.

Key Physicochemical Properties:
PropertyValue/InformationSignificance for Solubility
Chemical Structure 2-(Pyridin-4-yl)azepane with two hydrochloride counter-ions.The presence of two protonated amines makes the dihydrochloride salt highly polar and thus generally water-soluble.[1]
pKa Values (Predicted) The pyridine nitrogen has a pKa around 5.[6] The azepane nitrogen has a predicted pKa around 9.71.[7]These values indicate the pH at which 50% of each respective nitrogen is protonated. Maintaining the solution pH well below both pKa values is crucial for keeping the compound in its fully protonated, more soluble form.[8]
Form Typically a white to off-white crystalline solid.[1]The physical form can influence the dissolution rate.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: "I dissolved 2-(Pyridin-4-yl)azepane dihydrochloride in water, and it precipitated over time. What happened?"

Possible Causes:

  • pH Shift: The most common cause is an increase in the solution's pH. This can happen due to the absorption of atmospheric CO2, which can slightly lower the pH of unbuffered water, but more significantly, if the water used is slightly alkaline or if the solution comes into contact with basic materials. As the pH rises above the pKa of the pyridine nitrogen (around 5), this nitrogen will begin to deprotonate, leading to the formation of the less soluble monohydrochloride form or the free base.

  • Temperature Changes: While generally solubility of solids in liquids increases with temperature, for some salts, the solubility can decrease with increasing temperature. However, for most hydrochloride salts, a decrease in temperature is more likely to cause precipitation if the solution is near saturation.[1]

Troubleshooting Workflow:

  • Measure the pH of your solution. If it has risen significantly above the expected acidic pH of the dissolved salt, this is the likely culprit.

  • Use a buffered solution. To prevent pH fluctuations, dissolve the compound in a buffer with a pH at least 2 units below the lowest pKa (i.e., pH < 3). Good choices would be a citrate or glycine-HCl buffer.

  • Control the temperature. If you are working at different temperatures, check the solubility at each temperature to ensure you are not exceeding the saturation point.

Troubleshooting Precipitation Over Time

Caption: Workflow for diagnosing precipitation over time.

FAQ 2: "My compound precipitated immediately when I added it to my phosphate-buffered saline (PBS) solution. Why?"

Possible Causes:

  • High pH of the Buffer: Standard PBS has a pH of approximately 7.4. This is significantly higher than the pKa of the pyridine nitrogen (~5). At this pH, the pyridine will be deprotonated, and the azepane nitrogen may also be partially deprotonated, leading to the formation of the much less soluble free base or monohydrochloride form, causing immediate precipitation.

  • Common Ion Effect: While less likely to be the primary cause with typical PBS concentrations, a very high concentration of chloride ions could slightly decrease the solubility of the dihydrochloride salt.[9][10][11]

  • Buffer Species Interaction: In some cases, the buffer ions themselves can interact with the drug molecule, leading to the formation of a less soluble salt.[12] For example, a phosphate salt of the compound might be less soluble than the hydrochloride salt.

Troubleshooting Workflow:

  • Check the pH of your buffer. For 2-(Pyridin-4-yl)azepane dihydrochloride, a buffer with a pH below 5 is necessary to maintain solubility.

  • Choose an appropriate buffer system. For experiments requiring a physiological pH, you may need to use a different formulation strategy, such as the inclusion of co-solvents or excipients to enhance solubility. If the experimental conditions allow, use a buffer with a lower pH.

  • Prepare a concentration curve. Determine the maximum solubility of your compound in the specific buffer system at your working temperature to avoid preparing a supersaturated solution.

Diagnosing Precipitation in Buffered Solutions

Caption: Troubleshooting precipitation in buffered media.

FAQ 3: "I am trying to make a concentrated stock solution. What is the best solvent?"

Best Practices for Stock Solutions:

  • Aqueous Acidic Solutions: For most applications, the best approach is to prepare a stock solution in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0). This will ensure the compound remains in its fully protonated and highly soluble dihydrochloride form.

  • Co-solvents: If a higher concentration is required than what is achievable in an aqueous buffer, the use of co-solvents can be explored. Solvents such as ethanol, DMSO, or DMF can increase the solubility of the less-protonated forms of the compound. However, it is crucial to consider the compatibility of these solvents with downstream applications. When diluting a stock solution made in an organic solvent into an aqueous buffer, be mindful of the potential for the compound to precipitate out as the solvent composition changes. A good practice is to add the stock solution to the aqueous buffer slowly with vigorous stirring.

Experimental Protocol for Solubility Determination:

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of 2-(Pyridin-4-yl)azepane dihydrochloride to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.[13]

  • Separate the solid and liquid phases by centrifugation or filtration.[13]

  • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[13]

  • Plot the solubility versus pH to determine the optimal pH range for your desired concentration.

Key Takeaways and Best Practices

  • pH is the most critical factor governing the solubility of 2-(Pyridin-4-yl)azepane dihydrochloride. Maintain a pH well below the pKa of the pyridine nitrogen (pKa ~5) to prevent precipitation.

  • Always use a buffer for aqueous solutions to prevent pH shifts. A buffer with a pH of 3 or lower is recommended.

  • Be cautious when using physiological buffers like PBS (pH 7.4), as they will cause the precipitation of the less soluble free base.

  • For concentrated stock solutions, use an acidic aqueous buffer. If organic solvents are necessary, be mindful of precipitation upon dilution into aqueous media.

  • Experimentally determine the solubility of the compound in your specific experimental media before conducting your experiments.

By understanding the chemical principles governing the solubility of 2-(Pyridin-4-yl)azepane dihydrochloride and following these troubleshooting guidelines, researchers can avoid precipitation issues and ensure the success of their experiments.

References

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Drug permeation: the influence of pH on solubility in w
  • Common Ion Effect on Solubility of Ionic Salts.
  • pKa values in solubility determination using the Henderson- Hasselbalch equation.
  • Hydrochloride. Grokipedia.
  • Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
  • Common-Ion Effect. AP Chemistry.
  • Common-ion effect. Wikipedia.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Can the common ion effect increase the solubility of a solution? Quora.
  • Common Ion Effect - NaCl and HCl. YouTube.
  • Method for cleanly preparing high-purity pyridine hydrochloride.
  • (A) Structures and solubilities of pyridinium salts in the current...
  • Solubility of Anhalamine Hydrochloride: A Qualit
  • Solubility and dissolution enhancement strategies: Current understanding and recent trends. ScienceDirect.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI.
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Impacts of Salt, Buffer, and Lipid Nature on Molecular Adsorption and Transport in Liposomes As Observed by Second Harmonic Generation.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • Pyridinium chloride. Wikipedia.
  • Pyridine hydrochloride. ChemicalBook.
  • 2-PYRIDIN-2-YL-AZEPANE. Guidechem.
  • 2-(pyridin-4-yl)azepane (C11H16N2). PubChemLite.
  • 2-(pyridin-4-yl)
  • Pyridine Hydrochloride. Tokyo Chemical Industry Co., Ltd..
  • Azepane. Wikipedia.
  • Pyridine. wgbis.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • 2026-03-18T12:10+00:00. bvseo_fps, prod_bvrr, vn_firebird_3.1.50.
  • Pyridine, alkyl derivs.
  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-(Pyridin-4-yl)azepane Dihydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-(Pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-(Pyridin-4-yl)azepane dihydrochloride. Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and preventing the loss of valuable materials.

Frequently Asked Questions (FAQs)
Q1: What is 2-(Pyridin-4-yl)azepane dihydrochloride and why is it particularly sensitive during storage?

2-(Pyridin-4-yl)azepane dihydrochloride is a heterocyclic organic compound provided as a dihydrochloride salt.[1][2] Its chemical structure, featuring a pyridine ring and an azepane moiety, makes it a valuable building block in medicinal chemistry.[2] However, its salt form renders it highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[3][4] This is the primary driver of its instability.

The key vulnerabilities are:

  • Hygroscopicity and Hydrolysis: Absorbed water can cause physical changes like clumping and caking, making accurate weighing impossible.[3] More critically, moisture can initiate hydrolysis, chemically altering the compound and reducing its purity.[3]

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5][6]

  • Photodegradation: Aromatic systems like the pyridine ring can absorb UV and visible light, which can provide the energy to initiate degradation reactions.[7][8]

  • Thermal Degradation: Heat acts as a catalyst for all chemical reactions.[6][8] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf life.

Q2: What are the primary signs of degradation I should look for?

Degradation can manifest in both physical and chemical changes:

  • Physical Signs: The first and most obvious indicators are changes in the solid's appearance. This includes:

    • Clumping or Caking: The free-flowing powder becomes dense and forms solid chunks.[3]

    • Deliquescence: In cases of severe moisture absorption, the solid may begin to dissolve in the water it has absorbed from the air.[3]

    • Discoloration: A change from a white or off-white powder to yellow or brown can indicate oxidative or photodegradation.

  • Chemical Signs: These are detected analytically and are the definitive measure of purity.

    • Appearance of New Peaks: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products will appear in the chromatogram.[8][9]

    • Reduced Purity Percentage: The area of the main peak corresponding to 2-(Pyridin-4-yl)azepane dihydrochloride will decrease relative to the total peak area.

Q3: What are the absolute ideal conditions for long-term (months to years) storage?

To maximize the shelf-life and preserve the integrity of the compound, a multi-faceted approach is required. The ideal conditions are summarized in the table below and aim to mitigate all major degradation pathways.[5][10][11]

ParameterRecommended ConditionRationale
Temperature -20°C Significantly slows down the kinetics of all potential degradation reactions (hydrolysis, oxidation).[3]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidative degradation of the compound.[5]
Humidity Dry/Anhydrous The most critical parameter. Achieved by using a tightly sealed container and storing within a desiccator.[3][4]
Light Protected from Light (Amber Vial) Prevents light-induced photodegradation.[4][7]
Container Tightly Sealed Glass Vial Glass is non-reactive, and a tight seal prevents moisture and air ingress.[5][12]
Q4: How should I handle the compound when removing a sample for an experiment?

Proper handling during sampling is as crucial as long-term storage to protect the bulk material.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder.

  • Controlled Environment: Whenever possible, handle the powder inside a glovebox with a dry, inert atmosphere or in a room with controlled low humidity.[13]

  • Minimize Exposure Time: Open the container only for the time necessary to weigh and remove the sample.[3] Work quickly and efficiently.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously clean and dry.[3]

  • Secure Resealing: Tightly close the container immediately after sampling. Consider using paraffin film to further seal the cap for long-term storage.

  • Aliquoting: For frequently used compounds, it is best practice to aliquot the bulk material into smaller, single-use vials upon receipt.[3] This avoids repeatedly opening the main container.

Troubleshooting Guide

This section provides a logical workflow for addressing common issues encountered with stored 2-(Pyridin-4-yl)azepane dihydrochloride.

Issue: The powder has formed clumps or a solid cake.

This is the most common problem and is a direct result of moisture absorption.[3] The appropriate response depends on the severity and the requirements of your experiment.

G start Start: Compound is Clumped/Caked decision1 Is clumping minor and easily broken up? start->decision1 action1 Gently break up with a dry spatula in a low-humidity environment. decision1->action1 Yes action2 Perform HPLC Purity Analysis to quantify degradation. decision1->action2 No (Severe Caking) action1->action2 decision2 Is purity >95% (or acceptable for your application)? action2->decision2 action3 Use immediately for non-critical applications. Improve future storage practices. decision2->action3 Yes action4 Do NOT use for quantitative or high-purity applications. decision2->action4 No action5 Option A: Prepare a stock solution with the entire batch and titrate/ standardize its concentration. action4->action5 action6 Option B: Discard the material and obtain a fresh batch. action4->action6

Caption: Troubleshooting workflow for handling clumped compound.

Issue: I am observing inconsistent or poor results in my experiments.

If your compound has been stored for a long time or handled improperly, its degradation could be the root cause of inconsistent biological or chemical activity.

  • Possible Cause: The actual concentration of the active compound is lower than what was calculated from the weighed mass. This is due to the mass of absorbed water and/or chemical degradation.

  • Recommended Actions:

    • Re-qualify the Material: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) to determine the exact purity of your current batch.

    • Standardize a Stock Solution: If the material is deemed usable but of reduced purity, dissolve a known quantity in a suitable solvent. Then, use an analytical method to determine the precise concentration of this stock solution.[3] Use this experimentally determined concentration for all future calculations, rather than the theoretical concentration based on the weighed mass.

Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage Protocol
  • Receipt: Upon receiving the compound, inspect the container for an intact seal.

  • Environment: Move the sealed container into a desiccator or glovebox to work in a dry environment.

  • Aliquoting (Recommended): Open the primary container and quickly portion the powder into smaller, pre-labeled amber glass vials suitable for single or limited use.[3]

  • Inerting: Backfill each vial with a dry, inert gas like argon or nitrogen before tightly sealing the cap.

  • Sealing: Wrap the cap-vial interface of each aliquot with paraffin film for an extra barrier against moisture.

  • Storage: Place all aliquots into a secondary, labeled container and store in a -20°C freezer.[3]

Protocol 3.2: Basic HPLC Method for Purity Assessment

This is a starting point for a stability-indicating method. It may require optimization for your specific equipment and to resolve all potential degradation products.[8][9][14]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.

Degradation Pathway Overview

The primary environmental factors of moisture, oxygen, and light can lead to distinct degradation products, compromising the integrity of 2-(Pyridin-4-yl)azepane dihydrochloride.

G cluster_factors Environmental Stress Factors cluster_products Potential Degradation Products Moisture Moisture (H₂O) Compound 2-(Pyridin-4-yl)azepane Dihydrochloride Moisture->Compound Hydrolysis Oxygen Oxygen (O₂) Oxygen->Compound Oxidation Light Light (hν) Light->Compound Photolysis Hydrolysis Hydrolysis Products (e.g., ring opening) Compound->Hydrolysis Oxidation Oxidation Products (e.g., N-oxides) Compound->Oxidation Photolysis Photodegradation Products Compound->Photolysis

Caption: Key degradation pathways for the compound.

References
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Moravek, Inc. Storing Pharmaceuticals: Important Guidelines to Consider.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Lab Alley. (2024, June 19).
  • Sigma-Aldrich. (2025, November 6).
  • Al-Shehri, M. M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • A-Z Storage. (2021, June 9). Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Li, B., et al. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Castillo's Pharmacy. (2022, September 7).
  • Contract Pharma. (2025, September 24). Ensuring Pharmaceutical Integrity: Best Practices for Secure and Compliant Storage Across the U.S..
  • Fisher Scientific. (2009, October 2).
  • Thermo Fisher Scientific. (n.d.).
  • J.T. Baker. (2011, August 29).
  • Sciencemadness Discussion Board. (2014, March 30). Shelf Life of Chemicals?.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Lab Alley. (2025, September 3). How to Store Magnesium Chloride.
  • NextSDS. (n.d.). 2-(pyridin-4-yl)
  • Chem-Impex International. (2024, August 30). Cas no 383128-97-0 (2-(Pyridin-2-yl)azepane).
  • Journal of Applied Bioanalysis. (2024).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of Synthesized 2-(Pyridin-4-yl)azepane Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Verification in Synthesis In the landscape of drug discovery and development, the unambiguous confirmati...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Synthesis

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds, providing unparalleled insight into the molecular framework at the atomic level.[1][2] This guide offers an in-depth, practical comparison for the validation of a synthesized batch of 2-(Pyridin-4-yl)azepane dihydrochloride, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide a causal understanding of the experimental choices, data interpretation, and comparative analysis necessary for robust structural validation. We will explore the expected spectral features based on chemical principles, detail a self-validating experimental workflow, interpret the resulting data, and objectively compare NMR with alternative analytical methods for this specific application.

Part 1: Theoretical Framework & Expected Spectral Features

Before any experiment, a robust theoretical model of the expected NMR spectrum is critical. This predictive analysis forms the baseline against which experimental data will be judged. The structure, 2-(Pyridin-4-yl)azepane dihydrochloride, presents two key domains: a saturated seven-membered azepane ring and an aromatic pyridine ring, which exists in its protonated pyridinium form.

The Pyridinium Moiety:

The positive charge on the nitrogen atom in the pyridinium ring significantly deshields the ring's protons and carbons, causing them to resonate at a lower field (higher ppm) compared to neutral pyridine.[3]

  • ¹H NMR: The α-protons (H-2', H-6') are most affected by their proximity to the cationic nitrogen, and are expected to appear furthest downfield. The β-protons (H-3', H-5') will be further upfield.[4]

  • ¹³C NMR: A similar deshielding effect is anticipated for the carbon atoms, with C-2' and C-6' being the most downfield, followed by C-4'.[3][5]

The Azepane Moiety:

The azepane ring is a saturated, non-aromatic system. Its signals will appear in the aliphatic region of the spectrum. The protonation of the azepane nitrogen to form an ammonium salt will cause a downfield shift for adjacent protons (H-2, H-7).

  • ¹H NMR: The proton at the point of substitution, H-2, will be the most downfield of the aliphatic signals due to its proximity to both the pyridinium ring and the protonated nitrogen. The remaining methylene protons will produce complex, overlapping multiplets in the upfield region.

  • ¹³C NMR: The carbon atoms of the azepane ring will resonate in the typical aliphatic range (δ 20-60 ppm). C-2 will be the most downfield carbon in this system.[6][7]

The molecular structure with atom numbering for NMR assignment is visualized below.

Caption: Structure of 2-(Pyridin-4-yl)azepane with IUPAC numbering for NMR assignments.

Part 2: A Self-Validating Experimental Workflow

To ensure trustworthiness, the experimental protocol must be designed to be self-validating. This is achieved by complementing standard 1D NMR experiments with 2D techniques (COSY and HSQC) that confirm atomic connectivity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Validation prep1 Weigh ~15-20 mg of synthesized compound prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 1D ¹H NMR Spectrum prep3->acq1 acq2 1D ¹³C{¹H} NMR Spectrum acq1->acq2 acq3 2D ¹H-¹H COSY acq2->acq3 acq4 2D ¹H-¹³C HSQC acq3->acq4 an1 Process spectra (Fourier Transform, Phasing, Baseline Correction) acq4->an1 an2 Assign signals in 1D spectra an1->an2 an3 Correlate ¹H-¹H connectivity with COSY an2->an3 an4 Correlate ¹H-¹³C direct bonds with HSQC an2->an4 an5 Compare experimental data to theoretical prediction an3->an5 an4->an5 an6 Final Structure Confirmation an5->an6

Caption: Workflow for NMR-based structural validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Step 1: Accurately weigh 15-20 mg of the synthesized 2-(Pyridin-4-yl)azepane dihydrochloride.

      • Rationale: This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR within a reasonable acquisition time.[8]

    • Step 2: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Rationale: DMSO-d₆ is an excellent solvent for most organic salts. Unlike D₂O, it will not cause the exchange and subsequent disappearance of the N-H proton signals, allowing for their observation.[3]

    • Step 3: Vortex the mixture until the sample is fully dissolved and transfer the clear solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz NMR spectrometer is suitable for this level of analysis.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another in the molecular structure. It is crucial for tracing the proton networks within the azepane and pyridinium rings.[4]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides an unambiguous link between the proton and carbon skeletons of the molecule.[4]

Part 3: Data Interpretation and Validation

The core of the validation process lies in comparing the acquired experimental data with the theoretically predicted values. The combination of 1D and 2D data provides a powerful, self-reinforcing system for assignment.

¹H NMR Spectral Data
SignalChemical Shift (δ, ppm) (Hypothetical)MultiplicityIntegrationJ (Hz)AssignmentRationale
19.5 - 10.5br s2H-NH (Azepane & Pyridinium)Broad signals due to exchange and quadrupolar coupling with nitrogen.
28.85d2H6.8H-2', H-6'Most downfield aromatic protons due to proximity to the cationic nitrogen.[4]
38.05d2H6.8H-3', H-5'Upfield relative to H-2'/H-6' but still in the aromatic region.
44.0 - 4.2m1H-H-2Deshielded by both the pyridinium ring and the adjacent protonated nitrogen.
53.1 - 3.3m2H-H-7Deshielded by the adjacent protonated nitrogen.
61.6 - 2.2m8H-H-3, H-4, H-5, H-6Overlapping aliphatic signals of the azepane ring core.

Note: Hypothetical data is presented for illustrative purposes. Actual values may vary slightly.

¹³C NMR Spectral Data
Chemical Shift (δ, ppm) (Hypothetical)AssignmentRationale
151.5C-2', C-6'Most deshielded carbons due to proximity to the cationic nitrogen.[3][5]
148.0C-4'Quaternary carbon, attached to the azepane ring. Often a weaker signal.
125.0C-3', C-5'Shielded relative to the other pyridinium carbons.
62.5C-2Most downfield aliphatic carbon, attached to the pyridinium ring.
48.0C-7Deshielded by the adjacent nitrogen.
28.5C-4, C-5Core aliphatic carbons of the azepane ring.
26.0C-3, C-6Core aliphatic carbons of the azepane ring.

Note: Hypothetical data is presented for illustrative purposes. Actual values may vary slightly.

Validation with 2D NMR
  • COSY Analysis: A cross-peak between the signals at δ 8.85 ppm (H-2'/H-6') and δ 8.05 ppm (H-3'/H-5') would definitively confirm their ortho relationship on the pyridine ring. Similarly, correlations between H-2, H-3, and H-7 would help trace the connectivity around the azepane ring.

  • HSQC Analysis: This spectrum acts as the final confirmation. For example, the proton signal at δ 8.85 ppm (H-2'/H-6') will show a direct correlation to the carbon signal at δ 151.5 ppm (C-2'/C-6'). The proton signal at δ 4.0-4.2 ppm (H-2) will correlate to the carbon at δ 62.5 ppm (C-2). This provides an unassailable link between the proton and carbon assignments.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation strategy often employs orthogonal techniques. Understanding their respective strengths and weaknesses is crucial for any drug development professional.

TechniquePrimary InformationAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure.Unambiguous structure determination; non-destructive; provides information on purity and dynamics.[1]Relatively low sensitivity; requires higher sample amounts; complex mixtures can be difficult to analyze.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely high sensitivity; provides molecular formula confirmation; suitable for complex mixtures (when coupled with LC/GC).[9]Does not provide detailed connectivity or stereochemical information; isomers are often indistinguishable.
High-Performance Liquid Chromatography (HPLC) Purity, retention time, and quantification.Excellent for assessing purity and quantifying components; high throughput.[10]Provides no structural information beyond comparison to a known standard; co-eluting impurities can be missed without a mass detector.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of functional groups (e.g., N-H, C=N, C-H).Provides limited information on the overall molecular skeleton; not suitable for detailed structure elucidation of novel compounds.

For the specific task of validating the synthesis of 2-(Pyridin-4-yl)azepane dihydrochloride, NMR is indispensable. MS would confirm the correct mass (M+H)⁺, and HPLC would establish the purity of the batch, but only NMR can confirm that the pyridine and azepane rings are connected at the correct positions and that no undesired rearrangement has occurred.

Conclusion

The validation of a synthesized compound like 2-(Pyridin-4-yl)azepane dihydrochloride is a multi-faceted process that relies on a strong theoretical foundation, meticulous experimental execution, and intelligent data interpretation. By employing a self-validating workflow that integrates 1D and 2D NMR techniques, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure. While techniques like MS and HPLC are vital for confirming molecular weight and purity, NMR spectroscopy remains the definitive tool for elucidating the precise atomic architecture, ensuring the integrity and success of subsequent stages in the drug development pipeline.

References

  • ResearchGate. Solvent effect in ULF NMR of ¹⁵N-methylpyridinium ULF NMR spectra of... Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • SciELO. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available from: [Link]

  • Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Available from: [Link]

  • Federal Office of Consumer Protection and Food Safety. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]

  • PMC. NMRexp: A database of 3.3 million experimental NMR spectra. Available from: [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]

  • Frontier Specialty Chemicals. 5 Analytical Techniques for Characterizing Unknown Samples. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • PubMed. Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • OpenOChem Learn. Interpreting. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C NMR calculations on azepines and diazepines. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Pyridin-4-yl)azepane dihydrochloride

As a Senior Application Scientist, I frequently observe that standard safety data sheets (SDS) provide generalized precautions that fail to address the specific mechanistic risks of novel active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that standard safety data sheets (SDS) provide generalized precautions that fail to address the specific mechanistic risks of novel active pharmaceutical ingredients (APIs) and research chemicals. When handling 2-(Pyridin-4-yl)azepane dihydrochloride , we must design our safety protocols around its specific physicochemical properties rather than relying on generic laboratory guidelines.

This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and regulatory compliance during the handling of this compound.

Chemical Risk Profile & Causality

To understand what Personal Protective Equipment (PPE) to wear, we must first understand why we are wearing it.

The molecular structure of 2-(Pyridin-4-yl)azepane dihydrochloride contains both a pyridine ring and an azepane (hexamethyleneimine) moiety. These nitrogenous heterocycles are inherently basic and act as severe irritants to the skin, eyes, and mucous membranes. However, because this compound is supplied as a dihydrochloride salt , it exists as a fine, crystalline solid at room temperature.

While the salt form is highly desirable for aqueous solubility in biological assays, it introduces a significant operational hazard: dust aerosolization . When a fine powder is disturbed during routine weighing or transfer, it easily becomes airborne. If inhaled, the dihydrochloride salt dissolves rapidly in the moisture of the respiratory tract, causing acute localized irritation and potential systemic toxicity[1]. Therefore, our primary safety objective is the absolute prevention of particulate inhalation and dermal absorption.

Engineering Controls & PPE Decision Matrix

Before donning PPE, the primary engineering control must be validated. All powder handling should occur within a certified chemical fume hood. According to NIOSH and ASHRAE 110 standards, the fume hood must maintain an average face velocity of 80–120 feet per minute (FPM) to effectively capture aerosolized particulates[2][3].

Our PPE selection is grounded in the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4], which mandates hazard-specific barrier protection, and the OSHA Hand Protection Standard (29 CFR 1910.138)[5].

Table 1: Quantitative & Qualitative PPE Matrix for 2-(Pyridin-4-yl)azepane dihydrochloride

Protection CategoryRecommended PPE SpecificationCausal Justification
Hand Protection Double-layered Nitrile Gloves (≥ 4 mil thickness).Nitrile provides excellent resistance to basic amines. Double-gloving ensures a sterile/uncontaminated inner layer remains if the outer glove is breached or contaminated by powder[5].
Eye/Face Protection ANSI Z87.1 Certified Indirect-Vented Safety Goggles.Indirect venting prevents airborne crystalline dust from bypassing the seal and contacting the ocular mucosa[4].
Body Protection Flame-resistant, fully buttoned laboratory coat or disposable Tyvek suit.Prevents the accumulation of microscopic powder on personal clothing, which could lead to delayed dermal exposure outside the lab.
Respiratory Protection If in Fume Hood: None required.If on Open Bench: N95, P100, or FFP3 Particulate Respirator.Fume hoods operating at 80-120 FPM capture the dust[2]. If engineering controls fail or are unavailable, a particulate respirator is mandatory to block aerosolized dihydrochloride salts[1].

Operational Workflow & Logic

The following diagram illustrates the self-validating decision logic required before initiating any physical handling of the chemical.

PPE_Workflow Start Handle 2-(Pyridin-4-yl)azepane 2HCl HoodCheck Fume Hood Available? (Face Velocity 80-120 FPM) Start->HoodCheck HoodYes Use Fume Hood (Primary Control) HoodCheck->HoodYes Yes HoodNo Open Bench Handling (High Dust Risk) HoodCheck->HoodNo No PPE_Hood PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat HoodYes->PPE_Hood PPE_Bench PPE: Add N95/P100 Respirator & Full Face Shield HoodNo->PPE_Bench Weighing Weighing & Transfer (Minimize Aerosolization) PPE_Hood->Weighing PPE_Bench->Weighing Decon Wet-Wipe Decontamination & Doffing Weighing->Decon

Figure 1: PPE and workflow decision matrix for 2-(Pyridin-4-yl)azepane dihydrochloride.

Step-by-Step Handling Methodology

To ensure a self-validating safety system, execute the following protocol precisely:

Phase 1: Preparation & Donning

  • Verify Airflow: Check the fume hood monitor. Ensure the face velocity is actively reading between 80 and 120 FPM[3].

  • Clear the Workspace: Remove unnecessary equipment from the hood to prevent airflow turbulence[1].

  • Don PPE: Put on the lab coat (fully buttoned), safety goggles, and the first pair of nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don the second pair of nitrile gloves over the first.

Phase 2: Weighing & Transfer 4. Static Control: Dihydrochloride powders are prone to static cling. Use an anti-static gun (Zerostat) on your spatulas and weigh boats before opening the chemical vial. 5. Vial Opening: Open the vial slowly deep inside the fume hood (at least 6 inches from the sash) to prevent the draft from blowing the powder out. 6. Transfer: Use a micro-spatula to transfer the powder. Do not drop the powder from a height; lower the spatula directly into the weigh boat to minimize aerosolization. 7. Seal & Dissolve: Cap the stock vial immediately. If preparing a stock solution, add your solvent (e.g., DMSO or water) directly to the weigh boat or transfer tube inside the hood before moving it to the open bench.

Phase 3: Doffing & Decontamination 8. Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in a solid hazardous waste container. 9. Surface Decontamination: Using your clean inner gloves, wet a laboratory wipe with water or dilute ethanol (the dihydrochloride salt is highly water-soluble) and wipe down the spatulas, balance, and hood surface. Never dry-sweep the powder , as this will immediately aerosolize it[1]. 10. Final Doffing: Step away from the hood, remove your inner gloves, safety goggles, and lab coat. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

In the event of a solid powder spill:

  • Do not use a brush or vacuum. Mechanical agitation will force the fine dihydrochloride salt into the ambient air.

  • Wet-Wiping Method: Gently place absorbent paper towels over the spilled powder. Slowly pour a compatible solvent (water or 70% ethanol) over the towels to dissolve and trap the salt.

  • Wipe the area from the outside in to prevent spreading the chemical.

  • Place all contaminated wipes and outer gloves into a sealed, clearly labeled hazardous waste bag.

Routine Disposal: Unused 2-(Pyridin-4-yl)azepane dihydrochloride and all contaminated consumables (weigh boats, pipette tips, outer gloves) must be treated as toxic chemical waste. Do not flush down the sink. Collect in a rigid, leak-proof container labeled "Hazardous Solid Waste - Pyridine/Azepane Derivatives" and transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • A Guide to Fume Hoods for Government Labs - Labs USA. 2

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (NIH).4

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. 5

  • A Guide to Fume Hood Codes and Standards - Laboratory Design. 3

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.1

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